Cas no 2228386-27-2 (5-2-methyl-4-(trifluoromethyl)phenyl-1,2-oxazole-3-carboxylic acid)

5-2-Methyl-4-(trifluoromethyl)phenyl-1,2-oxazole-3-carboxylic acid is a fluorinated heterocyclic compound featuring a 1,2-oxazole (isoxazole) core substituted with a methyl group at the 2-position and a trifluoromethylphenyl moiety at the 4-position. The carboxylic acid functional group at the 3-position enhances its utility as a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of the trifluoromethyl group imparts increased lipophilicity and metabolic stability, making it valuable for designing bioactive molecules. This compound is particularly relevant in medicinal chemistry for developing enzyme inhibitors or receptor modulators due to its structural rigidity and electronic properties. High purity and well-defined reactivity ensure consistent performance in synthetic applications.
5-2-methyl-4-(trifluoromethyl)phenyl-1,2-oxazole-3-carboxylic acid structure
2228386-27-2 structure
Product Name:5-2-methyl-4-(trifluoromethyl)phenyl-1,2-oxazole-3-carboxylic acid
CAS No:2228386-27-2
MF:C12H8F3NO3
MW:271.1920337677
CID:6310300
PubChem ID:165969672
Update Time:2025-05-20

5-2-methyl-4-(trifluoromethyl)phenyl-1,2-oxazole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-2-methyl-4-(trifluoromethyl)phenyl-1,2-oxazole-3-carboxylic acid
    • EN300-1954559
    • 5-[2-methyl-4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid
    • 2228386-27-2
    • Inchi: 1S/C12H8F3NO3/c1-6-4-7(12(13,14)15)2-3-8(6)10-5-9(11(17)18)16-19-10/h2-5H,1H3,(H,17,18)
    • InChI Key: YKRTUPAIXLCKSF-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(C2=CC(C(=O)O)=NO2)=C(C)C=1)(F)F

Computed Properties

  • Exact Mass: 271.04562760g/mol
  • Monoisotopic Mass: 271.04562760g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 63.3Ų

5-2-methyl-4-(trifluoromethyl)phenyl-1,2-oxazole-3-carboxylic acid Pricemore >>

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Additional information on 5-2-methyl-4-(trifluoromethyl)phenyl-1,2-oxazole-3-carboxylic acid

Introduction to 5-2-methyl-4-(trifluoromethyl)phenyl-1,2-oxazole-3-carboxylic acid (CAS No: 2228386-27-2)

5-2-methyl-4-(trifluoromethyl)phenyl-1,2-oxazole-3-carboxylic acid, identified by the CAS number 2228386-27-2, is a structurally intriguing compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the oxazole class of heterocyclic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of a trifluoromethyl group and a methyl substituent in its aromatic ring enhances its pharmacological profile, making it a promising candidate for further investigation.

The chemical structure of 5-2-methyl-4-(trifluoromethyl)phenyl-1,2-oxazole-3-carboxylic acid consists of a central oxazole ring connected to a phenyl ring at the 4-position, with a trifluoromethyl group attached to the phenyl ring at the 4-position and a methyl group at the 2-position. The carboxylic acid functionality at the 3-position of the oxazole ring further contributes to its reactivity and potential interactions with biological targets. This unique structural arrangement imparts distinct electronic and steric properties, which are critical for its biological activity.

In recent years, there has been a growing interest in oxazole derivatives due to their broad spectrum of biological activities. These compounds have been reported to exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and binding affinity of drug candidates, making it a valuable moiety in medicinal chemistry. The incorporation of this group into 5-2-methyl-4-(trifluoromethyl)phenyl-1,2-oxazole-3-carboxylic acid suggests that it may possess improved pharmacokinetic properties compared to related compounds without this substitution.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The carboxylic acid functionality provides a versatile handle for further derivatization, allowing chemists to explore various chemical modifications that could enhance its biological activity or optimize its pharmacological profile. For instance, coupling this compound with other pharmacophores through amide or ester linkages could lead to novel molecules with enhanced therapeutic efficacy.

Recent studies have highlighted the importance of heterocyclic compounds in drug discovery. Oxazoles, in particular, have been extensively studied for their ability to interact with biological targets such as enzymes and receptors. The structural features of 5-2-methyl-4-(trifluoromethyl)phenyl-1,2-oxazole-3-carboxylic acid make it an attractive scaffold for designing molecules that can modulate these targets effectively. The combination of electronic effects from the trifluoromethyl group and steric hindrance from the methyl group can fine-tune the binding interactions with biological receptors, leading to improved drug-like properties.

The synthesis of 5-2-methyl-4-(trifluoromethyl)phenyl-1,2-oxazole-3-carboxylic acid involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group modifications. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules. The use of catalytic systems has also improved the selectivity and efficiency of these reactions, reducing unwanted byproducts and improving overall yields.

The pharmacological evaluation of 5-2-methyl-4-(trifluoromethyl)phenyl-1,2-oxazole-3-carboxylic acid has revealed promising preliminary results. In vitro assays have shown that this compound exhibits inhibitory activity against certain enzymes and receptors relevant to various diseases. For example, it has demonstrated potential as an inhibitor of enzymes involved in inflammation pathways or as an antagonist of receptors implicated in neurological disorders. These findings underscore its therapeutic potential and justify further investigation into its mechanisms of action.

One area where this compound shows particular promise is in the treatment of neurological disorders. Oxazole derivatives have been reported to interact with neurotransmitter systems, suggesting their potential as psychoactive agents. The structural features of 5-2-methyl-4-(trifluoromethyl)phenyl}-1{,}2{,}-oxazole{,}-3{,}-carboxylic acid} may allow it to modulate these systems effectively while minimizing side effects associated with other psychoactive drugs. Further research is needed to fully elucidate its pharmacological profile and potential therapeutic applications in this area.

Another exciting aspect of this compound is its potential as a tool compound for biochemical research. Its well-defined structure and known biological activity make it an excellent candidate for use in mechanistic studies aimed at understanding how small molecules interact with biological targets. Such studies can provide valuable insights into drug design principles and help identify new therapeutic strategies.

The development of new pharmaceutical agents relies heavily on access to high-quality starting materials and intermediates like 5-{,}2{,}-methyl{,}-4{,}-{,}(trifluoromethyl){,}phenyl{,}-1{,},{,}2{,}-oxazole{,-}{,}3{,}-carboxylic acid}. As research continues to uncover new applications for this compound, demand for reliable sources will likely increase. Manufacturers specializing in fine chemicals will play a crucial role in meeting this demand by ensuring consistent quality and supply.

In conclusion,5-{,}2{,}-methyl{,-}{,}4{,-}{,}(trifluoromethyl){,-}{,}phenyl{-}{,}1{,-}{,}2{-}{,}oxazole{-}{,}3{-}{,}-carboxylic acid(CAS No: {2228386{-}{}}27{-}{}}is a structurally fascinating compound with significant potential as both a pharmaceutical intermediate and an active agent itself.{ It combines several desirable features such as metabolic stability enhanced by the presence {of trifluoro methyl groups}, versatility provided by carboxylic functional groups ,and broad spectrum biological activities associated with oxazole derivatives.{ Continued research into {this compound will likely yield valuable insights into {its therapeutic applications as well as {new methodologies for synthesizing related molecules.{

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